molecular formula C8H7NO2 B3268678 4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI) CAS No. 493038-82-7

4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)

Cat. No.: B3268678
CAS No.: 493038-82-7
M. Wt: 149.15 g/mol
InChI Key: WCURBFWHPRKKRE-VMPITWQZSA-N
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Description

4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI) is a chemical compound with a unique structure that includes a pyridine ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI) typically involves the reaction of pyridine derivatives with aldehydes under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyridine ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .

Comparison with Similar Compounds

4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI) can be compared with other similar compounds, such as:

  • 2-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)
  • 3-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)
  • 4-Pyridineacetaldehyde,alpha-(hydroxyimino)-,(alphaZ)-(9CI)

These compounds share similar structural features but differ in the position of functional groups or the nature of substituents. The unique combination of the pyridine ring and the aldehyde group in 4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI) gives it distinct chemical and biological properties .

Properties

IUPAC Name

(Z)-3-hydroxy-2-pyridin-4-ylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,10H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCURBFWHPRKKRE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=C/O)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)
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4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)
Reactant of Route 3
4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)
Reactant of Route 4
4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)
Reactant of Route 5
4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)
Reactant of Route 6
4-Pyridineacetaldehyde,alpha-(hydroxymethylene)-,(alphaZ)-(9CI)

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